molecular formula C19H25BrN4O2 B10830774 N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-pent-4-enylindazole-3-carboxamide

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-pent-4-enylindazole-3-carboxamide

Cat. No.: B10830774
M. Wt: 421.3 g/mol
InChI Key: SKMMFULKOGGVOT-UHFFFAOYSA-N
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Description

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-pent-4-enylindazole-3-carboxamide is a synthetic compound belonging to the class of indazole carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-pent-4-enylindazole-3-carboxamide typically involves multiple steps, starting with the preparation of the indazole core. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as the amino group, bromo group, and carboxamide group makes it versatile in organic synthesis.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be employed as a tool to study enzyme inhibition or receptor binding. Its structural similarity to other biologically active compounds allows for the exploration of new biological pathways.

Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets can be harnessed to develop new therapeutic agents.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-pent-4-enylindazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide (ADB-BUTINACA)

  • N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentylindazole-3-carboxamide (ADB-PINACA)

  • N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1H-indazole-3-carboxamide (ADB-5Br-INACA)

Uniqueness: N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-pent-4-enylindazole-3-carboxamide stands out due to its unique structural features, such as the presence of the pent-4-enyl group and the bromo substituent. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H25BrN4O2

Molecular Weight

421.3 g/mol

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-pent-4-enylindazole-3-carboxamide

InChI

InChI=1S/C19H25BrN4O2/c1-5-6-7-10-24-14-9-8-12(20)11-13(14)15(23-24)18(26)22-16(17(21)25)19(2,3)4/h5,8-9,11,16H,1,6-7,10H2,2-4H3,(H2,21,25)(H,22,26)

InChI Key

SKMMFULKOGGVOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=C1C=C(C=C2)Br)CCCC=C

Origin of Product

United States

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